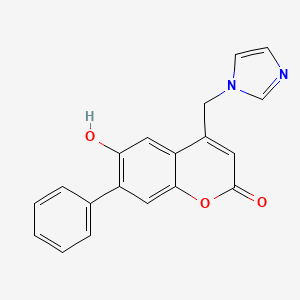

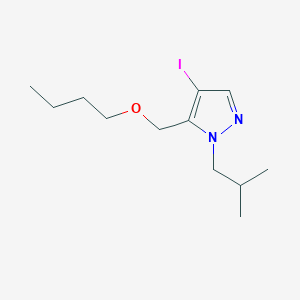

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Descripción general

Descripción

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate, also known as DMCM, is a chemical compound that has been extensively studied for its potential pharmacological properties. DMCM belongs to the class of benzodiazepine receptor ligands and is known to exert anxiolytic and sedative effects.

Aplicaciones Científicas De Investigación

Metabolic Pathway Identification

A study on the metabolism of HM-30181, a compound closely related to the chemical structure , in rats was conducted using liquid chromatography/electrospray mass spectrometry. The research identified in vitro and in vivo metabolic pathways, including O-demethylation, hydrolysis, and hydroxylation, which could provide insights into the metabolic stability and potential biological interactions of similar compounds (Paek et al., 2006).

Synthesis of Benzochromene Derivatives

Research on the reaction between naphthols and dimethyl acetylenedicarboxylate in the presence of phosphites demonstrated the synthesis of stable oxa-2 λ^5-phosphaphenanthrenes and benzochromene derivatives. This study highlights the chemical versatility and potential for creating structurally diverse molecules for further application in material science or medicinal chemistry (Yavari et al., 2003).

Peptidomimetic Chemistry

Another study focused on the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester, demonstrating a practical synthetic route for producing Fmoc-amino acids. This research is significant for the development of peptidomimetics and has applications in drug discovery and development (Sladojevich et al., 2007).

Fluorescent Probing for Hypoxic Cells

A novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) was developed, incorporating morpholine groups into its structure. This probe is designed for biomedical research fields, specifically for imaging disease-relevant hypoxia in tumor cells, demonstrating the compound's potential in diagnostic applications (Feng et al., 2016).

Crystal Structure Analysis

The crystal structure of dimethomorph, a morpholine fungicide closely related to the chemical structure , was analyzed to understand its molecular configuration better. This research provides valuable information on the structural aspects of similar compounds, which is crucial for designing molecules with desired properties (Kang et al., 2015).

Propiedades

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO7/c1-14-17-6-4-16(30-23(26)24-8-10-29-11-9-24)13-20(17)31-22(25)21(14)18-12-15(27-2)5-7-19(18)28-3/h4-7,12-13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHSRDKVYWCVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2879251.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2879252.png)

![5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2879260.png)

![N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2879262.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2879263.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2879266.png)

![1-Benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2879269.png)